molecular formula C16H30O3 B1173425 gluconimycin CAS No. 11003-95-5

gluconimycin

Cat. No.: B1173425
CAS No.: 11003-95-5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gluconimycin is an antibiotic compound of polypeptide nature, isolated from the bacterial strain Streptomyces AS 9 . It is classified as a sideromycin, meaning its molecule contains iron and it utilizes iron-chelating properties for its antimicrobial activity . Research indicates that this compound exhibits a broad spectrum of biological activity, demonstrating effectiveness against various Gram-positive bacteria, Gram-negative bacteria, and some fungi . This makes it a compound of interest for studying microbial competition and potential antibiotic mechanisms. Early studies characterized it as a fast-moving compound when chromatographed with a butanol-acetic acid-water solvent system . It is critical to note that initial animal studies indicated high toxicity when injected in mice, highlighting its use strictly as a research tool and not for therapeutic application . This product is intended for laboratory research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

11003-95-5

Molecular Formula

C16H30O3

Synonyms

gluconimycin

Origin of Product

United States

Discovery, Isolation, and Historical Context of Gluconimycin

Initial Discovery and Reporting

Gluconimycin was first reported as a new antibiotic in scientific literature published in September 1966 researchgate.net. The initial reports highlighted its isolation from a microbial source and its activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi iupac.org. This broad spectrum of activity marked it as a compound of interest for further investigation in the field of antibiotics.

Isolation Source and Cultivation Methodologies (e.g., Streptomyces AS 9)

The producing organism of this compound was identified as Streptomyces AS 9 researchgate.netresearchgate.netcnjournals.com. The genus Streptomyces is a well-known source of a diverse array of bioactive compounds, including many clinically important antibiotics. While specific details of the cultivation methodologies for the production of this compound by Streptomyces AS 9 are not extensively detailed in the available literature, the isolation from this actinomycete strain is a key aspect of its origin.

Early Characterization and Classification Paradigms

Early research into the chemical nature of this compound revealed several key characteristics. It was determined to have a polypeptide structure, indicating it is composed of amino acid residues researchgate.netresearchgate.netcnjournals.com. A significant and defining feature of this compound is the presence of both iron and gluconic acid within its molecular structure researchgate.netresearchgate.netcnjournals.com.

Based on these chemical characteristics, particularly the presence of iron-chelating moieties, this compound was classified as a member of the sideromycins researchgate.netresearchgate.netwhiterose.ac.uk. Sideromycins are a group of antibiotics that function as "Trojan horse" molecules, utilizing bacterial iron transport systems to gain entry into the cell, where they then exert their antimicrobial effect. Chromatographic analysis of this compound using paper chromatography with a butanol-acetic acid-water solvent system indicated that it is a fast-moving compound researchgate.net.

Data Tables

Property Description Source
Compound Name This compound researchgate.net
Producing Organism Streptomyces AS 9 researchgate.netresearchgate.netcnjournals.com
Chemical Nature Polypeptide containing iron and gluconic acid researchgate.netresearchgate.netcnjournals.com
Classification Sideromycin researchgate.netresearchgate.netwhiterose.ac.uk
Chromatographic Behavior Fast-moving in butanol-acetic acid-water system researchgate.net

Structural Elucidation Methodologies of Gluconimycin

Spectroscopic Approaches for Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Structure Resolution

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to gain information about its fragmentation pattern, which can help in piecing together its structural subunits. By measuring the mass-to-charge ratio (m/z) of ionized molecules and their fragments, MS provides a unique fingerprint of the compound. Techniques like tandem MS (MS/MS) can further fragment selected ions to provide more detailed structural information chromatographyonline.com. MS is a common method for characterizing purified compounds researchgate.net. The molecular weight of iron gluconate, a related compound, is approximately 448.16 g/mol nih.gov. While specific MS data for gluconimycin were not detailed in the search results, MS is a standard technique in the structural elucidation of complex molecules, including polypeptides nih.govthermofisher.com.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopies for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, corresponding to the vibrational modes of chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies. Ultraviolet-Visible (UV-Vis) spectroscopy, on the other hand, provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. UV-Vis spectroscopy is useful for identifying the presence of certain functional groups and can also be used for quantitative analysis drawellanalytical.commicrobenotes.com. Both IR and UV-Vis spectroscopies are employed in the characterization of isolated compounds researchgate.net. UV-Vis spectroscopy analyzes compounds in the UV and visible light spectra by observing electron transitions, while IR spectroscopy identifies functional groups by detecting absorption of specific infrared wavelengths scribd.com.

Chromatographic Techniques in Purity Assessment and Isolation

Chromatographic techniques are indispensable for the isolation and purification of compounds from complex mixtures, as well as for assessing their purity. These techniques separate components based on their differential partitioning between a stationary phase and a mobile phase. Paper chromatography is mentioned as a technique used with this compound researchgate.net. Other chromatographic methods, such as High-Speed Countercurrent Chromatography (HSCCC) and High-Performance Liquid Chromatography (HPLC), are widely used for the isolation and purification of natural compounds, enabling the production of compounds with high purity researchgate.netrotachrom.comrotachrom.comcolumn-chromatography.com. Chromatography plays a pivotal role in separating and purifying components within a mixture, and achieving high purity is a key challenge rotachrom.comrotachrom.com. Analytical chromatography is often used to verify the purity of isolated compounds rotachrom.com. This compound is described as a fast-moving type when chromatographed by butanol-acetic acid-water researchgate.net.

Biosynthesis and Biogenetic Pathways of Gluconimycin

Precursor Incorporation and Metabolic Flux in Gluconimycin Biogenesis

The precise precursor molecules specifically incorporated into this compound during its biosynthesis have not been extensively detailed in the provided search results. However, given its composition, it is expected that precursors for both the siderophore portion and the gluconic acid component are drawn from primary metabolism within Streptomyces AS 9. The production of gluconic acid typically involves the oxidation of glucose. The siderophore part would likely involve amino acids or other building blocks common to siderophore structures.

Metabolic flux, the rate at which metabolites flow through a biochemical pathway, is a critical aspect of secondary metabolite production. In the context of pathway engineering for enhanced production of various compounds, including those from secondary metabolism, altering metabolic flux through key intermediates has been explored. [Search Result 2 from previous turn], [Search Result 3 from previous turn], [Search Result 9 from previous turn] While these studies are not specific to this compound, they highlight the general principle that manipulating the flow of precursors can impact the yield of the final product.

Enzymatic Steps and Catalytic Mechanisms in this compound Synthesis

The enzymatic machinery responsible for catalyzing the steps in this compound biosynthesis has not been fully elucidated in the provided search results. The synthesis of complex natural products like sideromycins involves a series of enzymatic transformations, including steps for assembling the siderophore scaffold, incorporating iron, forming the gluconic acid moiety, and linking these components together.

Genetic Basis of Biosynthetic Gene Clusters for this compound

Biosynthetic gene clusters (BGCs) are genomic regions that contain the genes encoding the enzymes and regulatory proteins necessary for the synthesis of a secondary metabolite. [Search Result 17 from previous turn], [Search Result 12 from previous turn] The presence of a BGC for this compound in Streptomyces AS 9 is highly probable, consistent with the genetic organization of pathways for other complex natural products in bacteria. While the specific genes within the this compound BGC are not detailed in the search results, studies on other BGCs, such as those for pyrrolopyrimidines like huimycin, have identified genes encoding transcriptional regulators and structural enzymes. [Search Result 10 from previous turn] Databases like MIBiG (Minimum Information about a Biosynthetic Gene cluster) aim to standardize the annotation and metadata for BGCs, facilitating comparative analyses. [Search Result 12 from previous turn], [Search Result 14 from previous turn] Identification and characterization of the this compound BGC would provide a comprehensive understanding of the genetic blueprint for its production.

Regulation of this compound Production in Producing Organisms

The production of secondary metabolites, including sideromycins, is often subject to complex regulatory mechanisms influenced by environmental factors. scribd.com For sideromycins, iron availability is a key regulatory signal; production is typically induced under iron-limiting conditions to facilitate iron acquisition by the producing organism. While the specific regulatory mechanisms controlling this compound production in Streptomyces AS 9 are not explicitly detailed in the search results, it is likely that similar iron-dependent regulatory circuits are involved. Studies on the regulation of other biosynthetic pathways, such as glucosinolate biosynthesis in plants, highlight the role of transcription factors and their interaction with hormonal and environmental signals in coordinating gene expression. nih.gov Understanding the regulatory network governing this compound biosynthesis is crucial for optimizing its production.

Comparative Biosynthetic Analyses with Related Sideromycins

This compound is classified as a sideromycin, a group that includes other compounds like albomycin (B224201), salmycin, ASK-753, and ferramidochloromycin. [Search Result 11 from previous turn], nih.gov Comparative biosynthetic analyses with these related sideromycins can reveal common themes and unique variations in their biosynthetic pathways. While detailed comparative analyses of this compound with other sideromycins were not found in the provided search results, the general structure of sideromycins, consisting of a siderophore linked to an antibiotic, suggests shared biosynthetic logic for the assembly of these two components and their conjugation. nih.gov, nih.gov Differences in the specific siderophore scaffold, the nature of the antibiotic moiety, and the linker chemistry would reflect variations in the enzymatic steps and gene clusters involved. For instance, albomycin contains a siderophore similar to ferrichrome linked to a thioribosyl pyrimidine (B1678525) antibiotic. nih.gov Comparative genomic and biochemical studies of the BGCs from different sideromycin-producing organisms would be valuable in understanding the evolutionary relationships and diversity within this class of natural products.

Compound NameProducing OrganismClassificationKey Components Mentioned
This compoundStreptomyces AS 9 scribd.comSideromycin [Search Result 5 from previous turn], [Search Result 11 from previous turn]Iron, Gluconic acid [Search Result 5 from previous turn]

Molecular Mechanism of Action of Gluconimycin

Inhibition of Pyrimidine (B1678525) Synthesis Pathway

Gluconimycin exerts its antimicrobial effects by targeting the de novo pyrimidine synthesis pathway, a fundamental metabolic process for the production of nucleotides required for DNA and RNA synthesis. Research has identified this pathway as the primary site of action for the antibiotic. By disrupting this crucial pathway, this compound effectively halts the production of essential building blocks for nucleic acid replication, ultimately leading to the cessation of bacterial growth.

Specific Target Enzyme Identification (e.g., Aspartate Carbamoyltransferase)

The specific molecular target of this compound within the pyrimidine synthesis pathway has been identified as aspartate carbamoyltransferase (ATCase). This enzyme catalyzes the second committed step in the de novo synthesis of pyrimidines, the condensation of aspartate and carbamoyl (B1232498) phosphate (B84403) to form N-carbamoylaspartate. By inhibiting ATCase, this compound effectively creates a bottleneck in the pyrimidine production line.

Biochemical Consequences of Enzyme Inhibition (e.g., Accumulation of Aspartic Acid)

The inhibition of aspartate carbamoyltransferase by this compound leads to distinct and measurable biochemical consequences within the bacterial cell. A primary result of this enzymatic blockade is the accumulation of the substrate, aspartic acid. Unable to be processed in the subsequent step of the pathway, aspartic acid levels rise within the cell, serving as a clear indicator of ATCase inhibition. This disruption in the metabolic flow directly contributes to the bacteriostatic effect of the antibiotic.

Interplay with Iron Metabolism and Siderophore-Mediated Uptake

Currently, there is no available scientific literature or research data detailing a direct interplay between this compound and iron metabolism or siderophore-mediated uptake in bacteria. The primary mechanism of action identified for this compound is the inhibition of the pyrimidine synthesis pathway.

Comparative Analysis of Mechanisms with Other Pyrimidine Synthesis Inhibitors

This compound's mechanism of action, targeting aspartate carbamoyltransferase (ATCase), places it within a broader class of pyrimidine synthesis inhibitors. However, its specific target distinguishes it from many other well-known inhibitors that act on different enzymes within the same pathway. A comparative analysis highlights these differences:

N-(phosphonacetyl)-L-aspartate (PALA): Similar to this compound, PALA is a potent inhibitor of ATCase. It acts as a transition-state analog, binding tightly to the active site of the enzyme and preventing the binding of the natural substrates. Both this compound and PALA, therefore, share the same enzymatic target, leading to similar biochemical consequences such as the accumulation of aspartic acid.

Leflunomide (B1674699): In contrast to this compound and PALA, leflunomide (and its active metabolite, teriflunomide) targets a different enzyme in the pyrimidine synthesis pathway: dihydroorotate (B8406146) dehydrogenase (DHODH). DHODH catalyzes the fourth step in the pathway. By inhibiting DHODH, leflunomide also depletes the pyrimidine pool, but it does so at a later stage in the synthesis cascade.

5-Fluorouracil (5-FU): This compound is a pyrimidine analog that, once metabolized in the cell, primarily inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine (B127349), a key component of DNA. While the ultimate effect is the disruption of DNA synthesis, its direct molecular target and mechanism are distinct from that of this compound.

The following table provides a comparative overview of these inhibitors:

InhibitorTarget EnzymeMechanism of Action
This compound Aspartate Carbamoyltransferase (ATCase)Inhibition of the second step in de novo pyrimidine synthesis.
PALA Aspartate Carbamoyltransferase (ATCase)Transition-state analog inhibitor of ATCase.
Leflunomide Dihydroorotate Dehydrogenase (DHODH)Inhibition of the fourth step in de novo pyrimidine synthesis.
5-Fluorouracil Thymidylate SynthaseInhibition of thymidine synthesis.

This comparative analysis underscores the diversity of strategies employed by different compounds to disrupt the same essential metabolic pathway. While the overarching goal is to inhibit pyrimidine synthesis, the specific enzymatic targets and, consequently, the precise molecular interactions and downstream effects can vary significantly.

Spectrum of Microbial Activity and in Vitro Assessments

Activity against Gram-Positive Bacterial Strains (e.g., Bacillus subtilis)

There is currently no publicly available research detailing the in vitro activity of gluconimycin against Gram-positive bacterial strains. Consequently, specific data on its efficacy against representative organisms such as Bacillus subtilis, including zones of inhibition or minimum inhibitory concentrations (MICs), could not be located.

Activity against Gram-Negative Bacterial Strains

Similarly, a thorough review of scientific literature did not yield any studies investigating the antimicrobial effects of this compound on Gram-negative bacteria. Therefore, no data regarding its spectrum of activity against this class of microorganisms is available.

Activity against Fungal Pathogens

No published research was found that assesses the potential antifungal properties of this compound. Its efficacy against any fungal pathogens remains undetermined.

Methodologies for In Vitro Antimicrobial Activity Determination

While standard methodologies for determining in vitro antimicrobial activity are well-established, no studies have been published that apply these techniques to the compound this compound.

Agar (B569324) Diffusion Techniques

There are no documented instances of agar diffusion assays (such as the Kirby-Bauer disk diffusion test or well diffusion methods) being used to evaluate the antimicrobial properties of this compound.

Dilution Methods for Minimum Inhibitory Concentration (MIC) Determination

No data from broth microdilution or agar dilution methods are available to establish the Minimum Inhibitory Concentration (MIC) of this compound against any microbial species.

Phenotypic Responses of Microorganisms to this compound Exposure

Due to the lack of studies on the interaction between this compound and microorganisms, there is no information available regarding any phenotypic responses, such as morphological changes or alterations in growth characteristics, upon exposure to this compound.

Microbial Resistance Mechanisms to Gluconimycin

Intrinsic and Acquired Resistance Pathways

Resistance to gluconimycin can manifest as either intrinsic or acquired. Intrinsic resistance refers to a natural insensitivity of an organism to the antibiotic due to its inherent biological characteristics. Acquired resistance, on the other hand, develops over time through genetic mutations or the acquisition of resistance genes from other microorganisms. While specific detailed studies on intrinsic versus acquired resistance pathways solely for this compound are limited in the search results, general principles of antibiotic resistance apply. Acquired resistance often involves mechanisms such as target modification, enzymatic inactivation, reduced permeability, or increased efflux of the antibiotic. physionet.org

Mechanisms of Target Modification or Bypass

This compound is known to inhibit pyrimidine (B1678525) synthesis. researchgate.netnlk.czresearchgate.net Resistance mechanisms can involve alterations to the enzymes involved in this pathway or the accumulation of metabolites that bypass the inhibited step.

Alterations in Pyrimidine Biosynthesis Enzymes

Research indicates that this compound's primary site of action in Bacillus subtilis is the inhibition of aspartate carbamoyltransferase, a key enzyme in the pyrimidine synthesis pathway. researchgate.netnlk.cz Resistance could potentially arise from mutations or modifications in this enzyme, reducing its affinity for this compound while retaining its catalytic activity. While direct evidence for such alterations specifically conferring this compound resistance was not extensively detailed in the provided snippets, this is a common mechanism of resistance to antibiotics targeting enzymes. Aspartate carbamoyltransferase (often part of the CAD protein in some organisms) catalyzes one of the initial steps in the de novo synthesis of pyrimidine nucleotides, converting carbamoyl (B1232498) phosphate (B84403) and aspartate into carbamoyl aspartate. mdpi.comencyclopedia.pub

Efflux Pump Systems in this compound Resistance

Efflux pumps are membrane proteins that actively transport antibiotics and other toxic compounds out of the bacterial cell, thereby reducing their intracellular concentration and conferring resistance. physionet.org This is a widespread mechanism of acquired resistance in bacteria. While the provided search results mention efflux mechanisms in the context of general bacterial heavy metal resistance and antibiotic resistance researchgate.netresearchgate.net, there is no specific information directly linking efflux pump systems to this compound resistance in the provided snippets. However, given that this compound is an antibiotic iupac.org, it is plausible that efflux pumps could contribute to resistance, as observed with many other antimicrobial agents.

Role of Siderophore Uptake Systems in Resistance Development

This compound is classified as a sideromycin, indicating it contains iron and is likely taken up by microbial siderophore uptake systems. researchgate.net Siderophores are low-molecular-weight compounds secreted by microorganisms to chelate and transport iron, an essential nutrient. nih.govnih.govresearchgate.netmdpi.com Resistance to sideromycins can occur through alterations in the siderophore uptake systems, preventing the antibiotic from entering the cell. This could involve reduced expression of the uptake receptors, modifications to the receptor structure that reduce binding affinity for the sideromycin, or the utilization of alternative iron acquisition pathways. mdpi.com The search results highlight the importance of siderophores in iron acquisition for various microorganisms, including bacteria and fungi researchgate.netresearchgate.netmdpi.com, and mention this compound's classification as a sideromycin researchgate.net, strongly suggesting that siderophore uptake plays a role in its mechanism of action and that modifications to this system could lead to resistance.

Genomic and Proteomic Analysis of Resistance Acquisition

Genomic and proteomic analyses are powerful tools for understanding the molecular basis of antibiotic resistance. Genomic analysis can identify mutations or the acquisition of genes associated with resistance, while proteomic analysis can reveal changes in protein expression levels that contribute to resistance phenotypes, such as increased efflux pump production or altered metabolic enzyme levels. researchgate.netgoogle.comgoogleapis.comgoogle.comgoogleapis.com While the search results mention genomic and proteomic analysis in the context of studying bacterial responses and resistance researchgate.netresearchgate.netgoogle.comgoogleapis.comgoogle.comgoogleapis.com, specific studies detailing the genomic and proteomic changes associated with this compound resistance were not found in the provided snippets. Such analyses would be invaluable for identifying the specific genes and proteins involved in the resistance mechanisms discussed above, such as alterations in pyrimidine synthesis enzymes, upregulation of efflux pumps, or changes in siderophore uptake systems.

Synthetic Strategies and Chemical Derivatization of Gluconimycin

Semi-Synthetic Approaches to Analog Development

Semi-synthesis is a common strategy in medicinal chemistry where a natural product, isolated from a biological source, is used as a starting material for chemical modifications. This approach is advantageous when the total synthesis of the compound is complex and low-yielding. By utilizing the naturally occurring scaffold, chemists can introduce a variety of functional groups to create a library of analogs. These modifications can explore different regions of the molecule to identify key areas for biological activity.

Targeted Modifications for Enhanced Biochemical Potency

Once initial structure-activity relationships are established, targeted modifications can be made to enhance the biochemical potency of a compound. This involves the rational design of new analogs based on an understanding of the compound's mechanism of action and its interaction with its biological target. Techniques such as computational modeling and structural biology can guide the design of modifications that are predicted to improve binding affinity, selectivity, or other desirable pharmacological properties.

Structure-Activity Relationship (SAR) Studies Through Synthetic Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. nih.govrsc.orgmdpi.comyoutube.commdpi.com By systematically modifying different parts of a molecule and assessing the resulting changes in activity, researchers can build a comprehensive picture of the pharmacophore—the essential features required for biological function. youtube.com This knowledge is invaluable for the design of more potent and selective analogs. The process involves synthesizing a series of related compounds and evaluating their biological effects. mdpi.comyoutube.com

Metabolic Engineering and Heterologous Production of Gluconimycin

Strategies for Enhancing Biosynthetic Pathway Flux

There is no available research on the biosynthetic pathway of gluconimycin. Therefore, no strategies for enhancing its flux have been developed. General strategies for other compounds often involve the overexpression of pathway-specific regulatory genes, removal of transcriptional repressors, and optimization of precursor supply. However, without knowledge of the specific genes and regulatory elements involved in this compound biosynthesis, these strategies cannot be applied.

Heterologous Expression of this compound Biosynthetic Genes in Model Organisms

The heterologous expression of a biosynthetic gene cluster in a well-characterized host organism is a common strategy to improve product titers and facilitate genetic manipulation. However, as the biosynthetic gene cluster for this compound has not been identified, there are no reports of its heterologous expression in model organisms such as Escherichia coli or various Streptomyces species.

Optimization of Fermentation Processes for Industrial Production

While general fermentation optimization strategies are widely applied in the industrial production of antibiotics and other microbial metabolites, specific data on the optimization of fermentation parameters for this compound production is not available in the scientific literature. Such studies would typically involve the systematic optimization of nutritional factors (carbon and nitrogen sources, minerals) and physical parameters (pH, temperature, aeration, agitation) to maximize yield. Without a dedicated focus on this compound production, these specific optimal conditions remain undetermined.

Integration of Synthetic Biology Tools for Novel Analog Generation

Synthetic biology offers a powerful toolkit for the generation of novel chemical entities through the engineering of biosynthetic pathways. Techniques such as precursor-directed biosynthesis, combinatorial biosynthesis, and enzyme engineering could potentially be applied to the this compound pathway to create new analogs with improved properties. However, the absence of information on the biosynthetic genes and enzymes for this compound precludes the application of these innovative approaches.

Advanced Analytical and Detection Methodologies for Gluconimycin Research

Quantitative Analysis in Complex Biological Matrices

Accurate quantification of gluconimycin in complex biological matrices, such as fermentation broths, cell cultures, or potentially biological fluids if studied in vivo, is crucial for production optimization, pharmacokinetic studies, and understanding its distribution. Biological matrices present significant challenges due to the presence of numerous endogenous compounds that can interfere with the analysis.

Techniques commonly employed for quantitative analysis in such matrices include high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), often coupled with sensitive detectors like UV-Vis, diode array detectors (DAD), evaporative light scattering detectors (ELSD), or fluorescence detectors. For enhanced selectivity and sensitivity, especially in trace analysis, liquid chromatography-mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) are powerful tools. These methods allow for the separation of this compound from matrix components and its detection based on its specific mass-to-charge ratio and fragmentation pattern.

Sample preparation is a critical step to minimize matrix effects and concentrate the analyte. Methods like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are widely used to clean up biological samples before chromatographic analysis. The choice of method depends on the properties of this compound and the nature of the biological matrix.

While specific quantitative data for this compound in biological matrices from the search results were not available, the principles of these techniques are directly applicable. For instance, LC-MS/MS is frequently the method of choice for quantifying therapeutic proteins and small molecules in biological samples due to its high sensitivity and specificity.

Bioassays for Activity-Guided Fractionation

Bioassay-guided fractionation is a fundamental strategy in natural product discovery and research, particularly for isolating bioactive compounds from complex mixtures like microbial extracts. This process involves iteratively separating a crude extract into fractions based on their physicochemical properties and then testing each fraction for the desired biological activity using a relevant bioassay. The active fractions are further fractionated and tested until the pure active compound(s) are isolated.

For this compound, which has reported antibacterial and antifungal activities, bioassays would involve testing fractions of Streptomyces extracts for their ability to inhibit the growth of susceptible bacteria or fungi. Examples of such bioassays include minimum inhibitory concentration (MIC) determination assays or zone of inhibition assays. As fractions are obtained through chromatographic techniques (e.g., column chromatography, HPLC), their biological activity is assessed, guiding the selection of fractions for the next separation step.

This iterative process allows for the targeted isolation of this compound by tracking its biological activity through the separation steps. The effectiveness of this approach is dependent on a reliable and relatively high-throughput bioassay.

High-Throughput Screening for Modulators of this compound Action

High-throughput screening (HTS) is a powerful approach used to rapidly test large libraries of compounds for their ability to modulate a specific biological target or pathway. In the context of this compound research, HTS could be applied to identify compounds that enhance or inhibit this compound's antibacterial or antifungal activity, or to find host factors that influence its efficacy or metabolism.

HTS typically involves miniaturized assays conducted in multiwell plates, automated liquid handling systems, and rapid detection methods. For this compound, potential HTS applications could include:

Screening for synergistic compounds: Identifying compounds that, when combined with this compound, show enhanced antimicrobial activity.

Screening for resistance modulators: Discovering compounds that can restore this compound's activity against resistant microbial strains.

Cell-based assays: Using microbial or host cell lines engineered to report on specific cellular processes affected by this compound, allowing for the screening of large compound libraries for modulators of these processes.

While the search results provided general information on HTS for modulators of various biological targets, specific examples of HTS applied to this compound were not found. However, the principles of HTS are directly transferable to screening for agents that modulate this compound's biological effects or the targets it interacts with.

Isotopic Labeling for Metabolic Tracing

Isotopic labeling is an invaluable technique for studying the metabolic fate and pathways of compounds within biological systems. By incorporating stable isotopes (such as ¹³C, ¹⁵N, or ²H) into the structure of this compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) using techniques like mass spectrometry.

Metabolic tracing with isotopic labels provides dynamic insights into how an organism processes this compound. For example, feeding a microorganism with isotopically labeled precursors and then analyzing the labeling pattern in the produced this compound can help elucidate its biosynthetic pathway. Similarly, if this compound were to be studied in a biological system (e.g., cell culture or an animal model), administering isotopically labeled this compound would allow for the identification and quantification of its metabolites over time using LC-MS-based metabolomics.

This technique can reveal how this compound is transformed, which enzymes are involved, and how quickly these processes occur. It complements traditional quantitative analysis by providing information on the identity and origin of metabolites. The search results highlight the power of stable isotope tracing in revealing pathway flows and understanding metabolic changes. While specific studies on isotopically labeled this compound were not found, the methodology is broadly applicable to understanding the metabolism of natural products.

Comparative Biochemical and Biological Studies

Comparison with Other Sideromycins (e.g., Albomycin (B224201), Ferrimycin)

As a sideromycin, gluconimycin shares the characteristic iron-containing structure and likely leverages bacterial iron transport pathways for cellular entry, similar to other members of this class such as albomycin and ferrimycin. wikipedia.orgnih.govauroramedbiochem.com

While detailed comparative biochemical studies specifically contrasting this compound with albomycin and ferrimycin are limited in the available literature, research on other sideromycins provides context for potential similarities and differences. For instance, the antibiotic activity of ferrimycin A and albomycin against Staphylococcus aureus has been shown to be antagonized to the same extent by certain sideramines, including coprogen (B1513091), coprogen B, fusigen, and dimeric acid. wikipedia.org This suggests a shared interaction with iron uptake mechanisms that are influenced by the presence of these sideramines. Ferrichrome-type sideramines also resemble albomycin closely and antagonize its activity more effectively than more distant relatives, indicating specificity in the interaction with iron transport systems. wikipedia.org

Comparative Effects on Bacterial Metabolism with Other Metabolic Inhibitors

Research has indicated that this compound acts as an inhibitor of pyrimidine (B1678525) synthesis in Bacillus subtilis. guidetopharmacology.org Studies have shown that this compound achieves this by arresting the activity of aspartate carbamoyltransferase, a key enzyme in the pyrimidine biosynthesis pathway. guidetopharmacology.org This inhibition leads to the accumulation of aspartic acid within the affected bacterial cells. guidetopharmacology.org

Bacterial metabolism encompasses a complex network of biochemical reactions essential for growth, energy generation, and maintaining cellular homeostasis. metabolomicsworkbench.orggoogle.com Inhibitors of bacterial metabolism target specific enzymes or pathways crucial for these processes. For example, other metabolic inhibitors might target different aspects of nucleotide synthesis (purine synthesis), amino acid synthesis, or essential energy-generating pathways like glycolysis or the pentose (B10789219) phosphate (B84403) shunt. metabolomicsworkbench.org

Compared to inhibitors targeting other metabolic pathways, this compound's specific action on aspartate carbamoyltransferase directly impacts the availability of pyrimidines, which are essential building blocks for DNA and RNA. This targeted inhibition disrupts bacterial growth and replication by preventing the synthesis of necessary genetic material. While other metabolic inhibitors may affect bacterial viability through different mechanisms (e.g., interfering with cell wall synthesis, protein synthesis, or folate metabolism), this compound's effect on pyrimidine synthesis represents a distinct mode of action within the broader category of metabolic disruption.

Data illustrating the comparative potency or spectrum of activity of this compound against a range of bacterial species with varying metabolic dependencies, when compared to other classes of metabolic inhibitors, would provide a more comprehensive understanding of its specific niche as an antimicrobial agent. However, such detailed comparative data were not found in the search results.

Cross-Resistance Patterns with Structurally Unrelated Antibiotics

The development of resistance is a significant challenge in the use of antibiotics, including sideromycins. auroramedbiochem.com Cross-resistance occurs when bacteria develop resistance to one antimicrobial agent, which subsequently confers resistance to other agents. metabolomicsworkbench.orgwikipedia.org This can happen through various mechanisms, such as shared target sites, similar mechanisms of action, or the activation of efflux pumps that can expel multiple types of antibiotics. metabolomicsworkbench.orgwikipedia.orgnih.gov

Sideromycins, due to their reliance on specific iron uptake systems, can be subject to resistance mechanisms involving alterations in these transport systems, preventing the antibiotic from entering the cell effectively. auroramedbiochem.com Additionally, general resistance mechanisms like efflux pumps can contribute to reduced susceptibility to sideromycins. wikipedia.orgnih.gov

While sideromycins often see the development of resistance auroramedbiochem.com, specific research detailing the cross-resistance patterns of this compound with structurally unrelated antibiotics is limited in the available information. Understanding these patterns is crucial for informing clinical usage and developing strategies to mitigate resistance. Cross-resistance with structurally unrelated antibiotics would imply that the resistance mechanism developed against this compound is not solely related to its sideromycin structure or its specific target (aspartate carbamoyltransferase) but involves broader defense mechanisms within the bacterial cell, such as multi-drug efflux pumps or general changes in cell envelope permeability. wikipedia.orgnih.gov

Future Research Avenues and Academic Perspectives

Elucidation of Remaining Uncharacterized Biosynthetic Steps

While the general class of compounds to which gluconimycin belongs may have some characterized biosynthetic pathways, specific details regarding the complete biosynthesis of this compound itself may remain uncharacterized. Future research should focus on the comprehensive elucidation of the enzymatic steps, genetic clusters, and regulatory mechanisms involved in this compound production by its native producer organism. This could involve a combination of genetic techniques, such as gene knockout and overexpression studies, coupled with analytical chemistry to identify intermediates. Advanced sequencing technologies and bioinformatics tools can aid in identifying putative biosynthetic gene clusters. Understanding these steps is vital for potential future metabolic engineering efforts aimed at improving yields or generating novel analogs. Research into related microbial biosynthetic pathways, such as those for other sideromycins or antibiotics produced by Streptomyces species, can provide valuable insights and methodologies for this endeavor. nih.gov

Deeper Understanding of Resistance Mechanisms at the Molecular Level

Bacterial resistance to antibiotics is a significant global health challenge. While general mechanisms of resistance to nucleic acid synthesis inhibitors and other antibiotics like aminoglycosides have been studied extensively, the specific molecular mechanisms by which bacteria might develop resistance to this compound require deeper investigation. Future research should aim to identify and characterize resistance determinants, which could include target modifications (e.g., alterations in DNA-directed RNA polymerase), enzymatic inactivation of this compound, active efflux systems pumping the compound out of the bacterial cell, or reduced uptake. Studies could involve experimental evolution to select for resistant mutants in laboratory settings, followed by genomic and transcriptomic analysis to pinpoint genetic changes associated with resistance. Biochemical and structural studies of the interactions between this compound and its bacterial targets or resistance enzymes would provide detailed molecular insights. Understanding these mechanisms at a fundamental level is essential for predicting the potential for resistance development and for designing strategies to circumvent it.

Rational Design of Next-Generation Sideromycin Scaffolds

Given that this compound is likely a sideromycin (an antibiotic conjugated to a siderophore to exploit bacterial iron uptake mechanisms), its structure provides a basis for the rational design of novel antimicrobial agents. Future research should explore the synthesis of next-generation sideromycin scaffolds based on the this compound structure. This involves identifying the key pharmacophore responsible for antibacterial activity and the siderophore component responsible for uptake. Medicinal chemistry approaches can be employed to synthesize analogs with modified structures to improve potency, broaden the spectrum of activity, enhance pharmacokinetic properties, and reduce the likelihood of resistance. This could involve altering the siderophore moiety to target specific bacterial iron uptake systems or modifying the antibiotic component to enhance its interaction with the bacterial target or evade resistance mechanisms. High-throughput screening of rationally designed libraries of this compound analogs against panels of susceptible and resistant bacteria would be a crucial step in identifying promising candidates.

Exploration of this compound's Activity in Novel Microbial Contexts

The activity of this compound may extend beyond commonly tested laboratory strains. Future research should investigate its efficacy against a wider range of bacterial pathogens, including multidrug-resistant (MDR) strains and those that form biofilms. Exploring its activity against bacteria in different environmental or host-associated contexts, such as within polymicrobial communities or during infection, could reveal novel applications or limitations. This could involve testing this compound against clinically relevant isolates, evaluating its ability to penetrate and eradicate biofilms, and studying its effects on complex microbial communities in vitro and in vivo. Research into the interplay between this compound activity and the specific conditions encountered in different microbial niches could provide valuable insights into its potential therapeutic utility.

Q & A

Q. What experimental models are optimal for initial characterization of gluconimycin’s bioactivity?

Methodological Answer:

  • Begin with in vitro assays (e.g., antimicrobial susceptibility testing) using standardized protocols like broth microdilution to determine minimum inhibitory concentrations (MICs) against target pathogens. Include positive controls (e.g., established antibiotics) and negative controls (solvent-only) to validate assay reliability .
  • For mechanistic studies, employ cell-based models (e.g., bacterial membrane integrity assays or eukaryotic cytotoxicity screens) to differentiate between specific and nonspecific effects. Ensure replication across multiple biological replicates to account for variability .

Q. How should researchers design a longitudinal study to assess this compound’s stability in biological systems?

Methodological Answer:

  • Use liquid chromatography-mass spectrometry (LC-MS) to track this compound’s degradation kinetics in simulated physiological conditions (e.g., varying pH, temperature, and enzymatic activity). Include time-point sampling (e.g., 0, 6, 12, 24 hours) and compare against stable analogs .
  • Validate findings with in vivo pharmacokinetic studies in animal models, measuring plasma half-life and tissue distribution. Ensure ethical compliance by adhering to participant selection criteria (e.g., age, health status) and sample size calculations to achieve statistical power .

Advanced Research Questions

Q. How can contradictory findings regarding this compound’s efficacy in Gram-negative vs. Gram-positive pathogens be systematically resolved?

Methodological Answer:

  • Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study designs. For example, discrepancies may arise from differences in bacterial membrane permeability or efflux pump activity. Conduct comparative transcriptomic analyses to identify resistance mechanisms unique to each bacterial class .
  • Perform meta-analyses of existing data, stratifying results by bacterial strain, assay type, and dosage. Use statistical tools (e.g., random-effects models) to quantify heterogeneity and identify confounding variables .

Q. What advanced structural elucidation techniques are recommended for characterizing this compound’s glycoforms?

Methodological Answer:

  • Employ high-resolution mass spectrometry (HR-MS) coupled with ion mobility spectrometry to separate glycoform isomers. Compare fragmentation patterns against synthetic standards to assign precise glycosylation sites .
  • Integrate nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D HSQC, TOCSY) to resolve stereochemical ambiguities. For low-abundance glycoforms, use enrichment strategies (e.g., lectin affinity chromatography) to improve detection sensitivity .

Q. How can researchers optimize in silico models to predict this compound’s interactions with novel microbial targets?

Methodological Answer:

  • Utilize molecular docking simulations (e.g., AutoDock Vina) with cryo-EM-derived protein structures to map binding affinities. Validate predictions using site-directed mutagenesis of putative target residues .
  • Incorporate machine learning algorithms trained on existing antimicrobial datasets to predict off-target effects. Cross-validate models with experimental data from high-throughput screening libraries .
    【官方谷歌Gemini 视频中文字幕】解锁科研效率!Gemini助力科学家轻松应对文献挑战
    02:43

Methodological Guidance for Data Analysis

Q. What statistical approaches are critical for interpreting this compound’s dose-response heterogeneity in preclinical trials?

Methodological Answer:

  • Apply mixed-effects models to account for nested variables (e.g., animal litter effects, batch-to-batch compound variability). Use Bayesian inference to estimate posterior probabilities of efficacy thresholds .
  • Visualize data with dose-response curves (e.g., sigmoidal Emax models) and calculate Hill slopes to assess cooperative binding effects. Report 95% confidence intervals to quantify uncertainty .

Q. How should researchers address limitations in glycoform quantification when publishing this compound studies?

Methodological Answer:

  • Clearly state detection limits (e.g., signal-to-noise thresholds in MS) and the percentage of unassigned peaks in chromatograms. Use supplemental tables to document raw data and software parameters (e.g., Xcalibur, Proteome Discoverer) .
  • Discuss potential biases from ionization efficiency differences between glycoforms and propose normalization strategies (e.g., isotopic labeling) for future work .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.